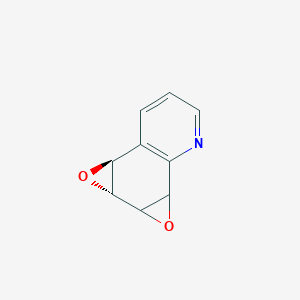
trans-Quinoline-5,6,7,8-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Quinoline-5,6,7,8-dioxide (TQD) is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TQD is a derivative of quinoline and is known for its ability to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Mécanisme D'action
The mechanism of action of trans-Quinoline-5,6,7,8-dioxide is not fully understood, but it is believed to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibition by trans-Quinoline-5,6,7,8-dioxide can lead to a reduction in skin pigmentation. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition by trans-Quinoline-5,6,7,8-dioxide can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
trans-Quinoline-5,6,7,8-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that trans-Quinoline-5,6,7,8-dioxide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that trans-Quinoline-5,6,7,8-dioxide can improve cognitive function and reduce the symptoms of Alzheimer's disease and Parkinson's disease. trans-Quinoline-5,6,7,8-dioxide has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using trans-Quinoline-5,6,7,8-dioxide in lab experiments is its ability to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using trans-Quinoline-5,6,7,8-dioxide is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety measures when handling trans-Quinoline-5,6,7,8-dioxide.
Orientations Futures
There are several future directions for the study of trans-Quinoline-5,6,7,8-dioxide. One direction is the development of trans-Quinoline-5,6,7,8-dioxide-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of trans-Quinoline-5,6,7,8-dioxide-based insecticides and fungicides as alternatives to synthetic pesticides. Additionally, further studies are needed to fully understand the mechanism of action of trans-Quinoline-5,6,7,8-dioxide and its potential applications in various fields.
Conclusion
In conclusion, trans-Quinoline-5,6,7,8-dioxide is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. trans-Quinoline-5,6,7,8-dioxide can be synthesized through several methods, and it has been extensively studied for its potential applications in medicine, agriculture, and industry. trans-Quinoline-5,6,7,8-dioxide inhibits the activity of enzymes such as tyrosinase and acetylcholinesterase, and it has various biochemical and physiological effects. While trans-Quinoline-5,6,7,8-dioxide has advantages for lab experiments, it also has limitations due to its potential toxicity. Finally, there are several future directions for the study of trans-Quinoline-5,6,7,8-dioxide, including the development of trans-Quinoline-5,6,7,8-dioxide-based drugs and pesticides, and further studies to fully understand its mechanism of action.
Méthodes De Synthèse
Trans-Quinoline-5,6,7,8-dioxide can be synthesized through several methods, including the oxidation of 2-aminobenzophenone with hydrogen peroxide, the reaction of 2-aminobenzophenone with nitric acid, and the reaction of 2-amino-5-nitrobenzophenone with sodium hydroxide. However, the most commonly used method is the oxidation of 2-aminobenzophenone with hydrogen peroxide in the presence of a catalyst such as cerium ammonium nitrate.
Applications De Recherche Scientifique
Trans-Quinoline-5,6,7,8-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, trans-Quinoline-5,6,7,8-dioxide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, trans-Quinoline-5,6,7,8-dioxide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In industry, trans-Quinoline-5,6,7,8-dioxide has been studied as a potential catalyst for various chemical reactions.
Propriétés
Numéro CAS |
142129-81-5 |
|---|---|
Nom du produit |
trans-Quinoline-5,6,7,8-dioxide |
Formule moléculaire |
C4H2Br2SZn |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2S,4R)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |
InChI |
InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8+,9?/m0/s1 |
Clé InChI |
DLTXKFCMJDWKEV-YRXIUSAGSA-N |
SMILES isomérique |
C1=CC2=C(C3C(O3)[C@H]4[C@H]2O4)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
SMILES canonique |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Synonymes |
trans-Quinoline-5,6,7,8-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




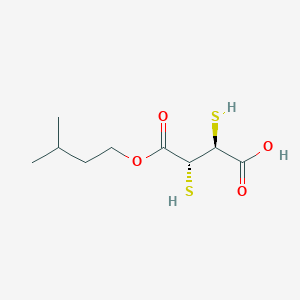


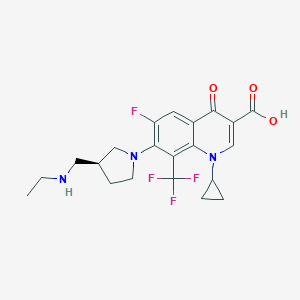
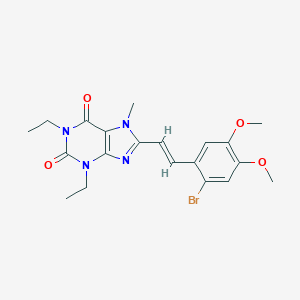


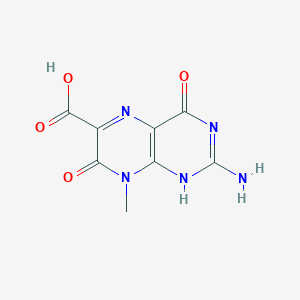
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
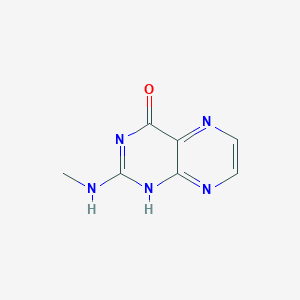

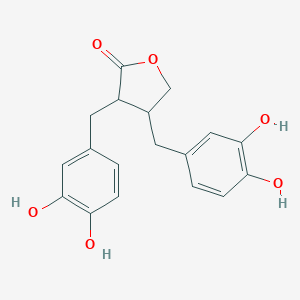
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)